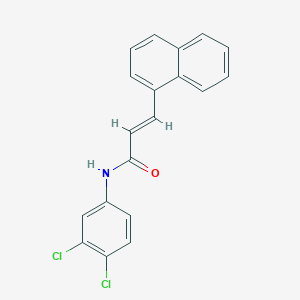
N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide involves coupling reactions between specific precursors, employing standard organic synthesis techniques. Studies have explored the synthesis of similar compounds, highlighting methods that can potentially be adapted for the synthesis of N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide. For example, the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and its derivatives showcases a method involving the reaction of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid with substituted benzylamines, using coupling reagents like N,N-carbonyldiimidazole (CDI) (Kamiński et al., 2015).
Molecular Structure Analysis
The molecular structure of N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, and similar compounds, has been elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies provide insights into the crystal structure, molecular geometry, and intermolecular interactions. For instance, research on related compounds has revealed crystal structures that are stabilized by intermolecular hydrogen bonds, which could also be a feature in the crystal structure of N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide (Xue Si).
Chemical Reactions and Properties
The chemical reactions and properties of N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide can be inferred from studies on similar compounds, focusing on their reactivity, functional group transformations, and interaction with other chemicals. These compounds often exhibit specific reactivities due to their functional groups, such as the pyrrolidinyl ring and the amide bond, which play crucial roles in their chemical behavior.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline form, of compounds like N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, have been characterized in several studies. For instance, the growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide) provide insights into the crystallization process and physical dimensions of the crystals, which can be relevant for understanding the physical properties of N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide (S. Prabhu et al., 2001).
属性
IUPAC Name |
N-(4-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-1-3-10(4-2-9)15-11(17)7-8-16-12(18)5-6-13(16)19/h1-4H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCIXICRKSFBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


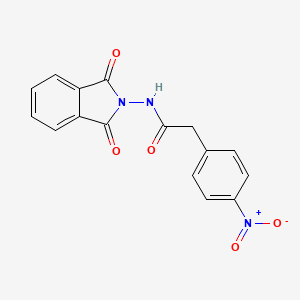
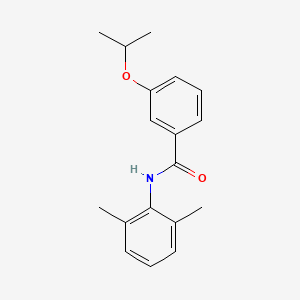
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5750286.png)
![2-[(4-chlorophenyl)thio]-N-methylacetamide](/img/structure/B5750293.png)

![1-ethyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5750317.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5750322.png)
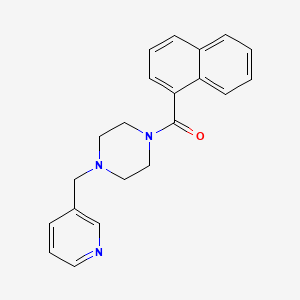
![N'-[(2-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5750343.png)

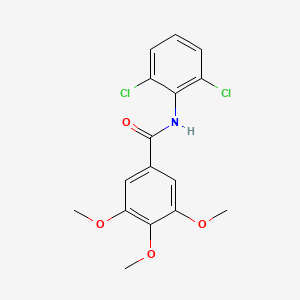
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide](/img/structure/B5750367.png)
